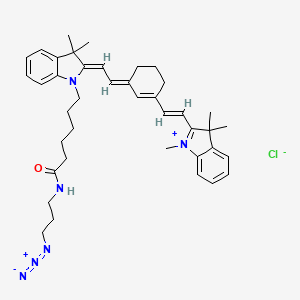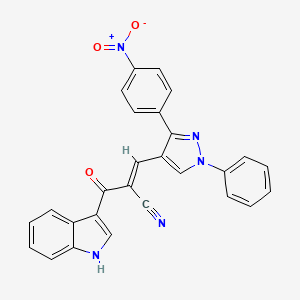
Apoptosis inducer 14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apoptosis Inducer 14 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types Apoptosis is a crucial process in maintaining cellular homeostasis and eliminating damaged or unwanted cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 14 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperature, pH, and reaction time to ensure optimal results.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for research and therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions: Apoptosis Inducer 14 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, which can be useful for studying its structure-activity relationship.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or targeting specific cellular pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Apoptosis Inducer 14 has a wide range of applications in scientific research, including:
Chemistry: The compound is used to study the mechanisms of chemical reactions and the effects of structural modifications on biological activity.
Biology: Researchers use this compound to investigate the pathways and molecular targets involved in apoptosis, providing insights into cellular processes and disease mechanisms.
Medicine: The compound shows promise in cancer therapy by selectively inducing apoptosis in cancer cells, potentially leading to new treatments for various malignancies.
Industry: this compound can be used in the development of new drugs and therapeutic agents, as well as in the production of research tools and diagnostic assays.
Wirkmechanismus
Apoptosis Inducer 14 exerts its effects by targeting specific molecular pathways involved in apoptosis. The compound can activate both intrinsic and extrinsic pathways, leading to the activation of caspases, which are proteases that play a central role in the execution of apoptosis. By binding to and modulating the activity of key proteins, this compound can trigger a cascade of events that ultimately result in cell death.
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: A well-known chemotherapeutic agent that induces apoptosis by stabilizing microtubules and preventing cell division.
Doxorubicin: An anthracycline antibiotic that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
Staurosporine: A potent protein kinase inhibitor that can induce apoptosis by disrupting various signaling pathways.
Uniqueness: Apoptosis Inducer 14 is unique in its ability to selectively target specific apoptosis pathways, making it a valuable tool for research and potential therapeutic applications. Its distinct mechanism of action and versatility in chemical modifications set it apart from other apoptosis-inducing agents.
Eigenschaften
Molekularformel |
C27H17N5O3 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
(E)-2-(1H-indole-3-carbonyl)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H17N5O3/c28-15-19(27(33)24-16-29-25-9-5-4-8-23(24)25)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-12-22(13-11-18)32(34)35/h1-14,16-17,29H/b19-14+ |
InChI-Schlüssel |
NIXVYLUYIRMMQB-XMHGGMMESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)C4=CNC5=CC=CC=C54 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C(=O)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline](/img/structure/B12370886.png)
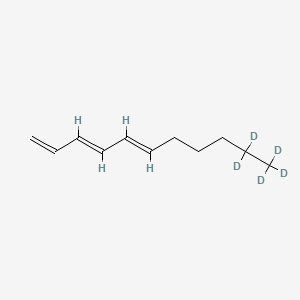
![methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B12370904.png)
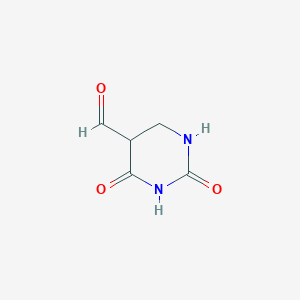
![4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)


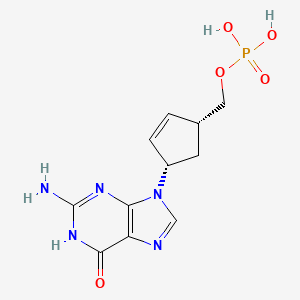
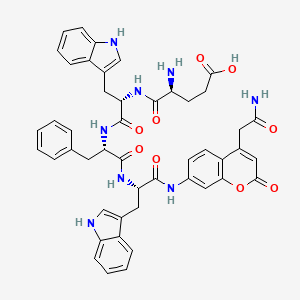
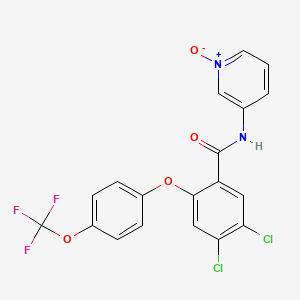
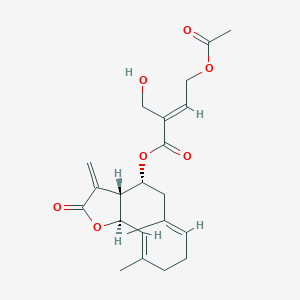
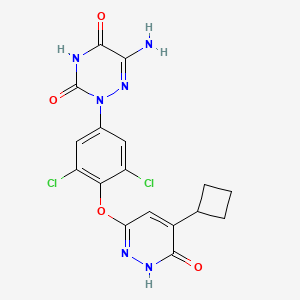
![(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one](/img/structure/B12370956.png)
